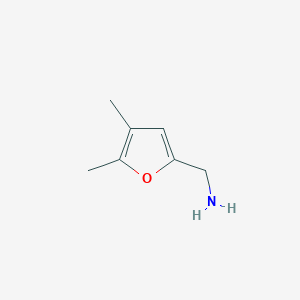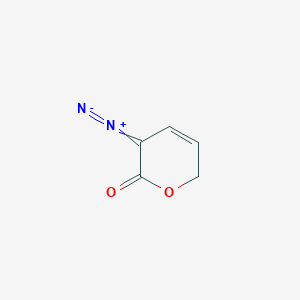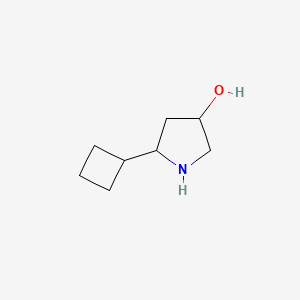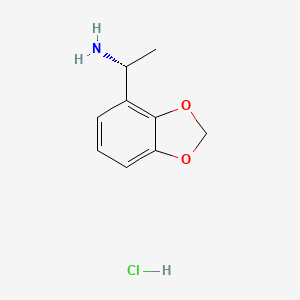![molecular formula C8H10F3N3O3 B13474764 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine; trifluoroacetic acid is a heterocyclic compound that features a pyrano-imidazole core structure
Métodos De Preparación
The synthesis of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrano-imidazole ring system can be achieved through cyclization reactions involving appropriate precursors.
Condensation Reactions: Condensation of suitable aldehydes or ketones with amines can lead to the formation of the imidazole ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis.
Análisis De Reacciones Químicas
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine can be compared with other similar compounds, such as:
1H,4H,6H,7H-pyrano[3,4-d]imidazole: This compound shares a similar core structure but lacks the amine group. It may exhibit different chemical and biological properties.
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride: This derivative includes a cyclopropyl group and a hydrochloride salt, which can influence its solubility and reactivity.
1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride: The presence of an ethyl group and hydrochloride salt can also affect the compound’s properties and applications.
The uniqueness of 1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10F3N3O3 |
|---|---|
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
3,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O.C2HF3O2/c7-6-8-4-1-2-10-3-5(4)9-6;3-2(4,5)1(6)7/h1-3H2,(H3,7,8,9);(H,6,7) |
Clave InChI |
QTFWAEREQWZEGQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1N=C(N2)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)




![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)





![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
